molecular formula C8H6N2O2S B15233262 4-Aminothieno[3,2-c]pyridine-3-carboxylicacid

4-Aminothieno[3,2-c]pyridine-3-carboxylicacid

Cat. No.: B15233262
M. Wt: 194.21 g/mol
InChI Key: DKEGRIWLFUPRKE-UHFFFAOYSA-N
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Description

4-Aminothieno[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates can be cyclized under various conditions to yield the desired thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Aminothieno[3,2-c]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Aminothieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

4-Aminothieno[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-aminothieno[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-6-4(8(11)12)3-13-5(6)1-2-10-7/h1-3H,(H2,9,10)(H,11,12)

InChI Key

DKEGRIWLFUPRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=C2C(=O)O)N

Origin of Product

United States

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